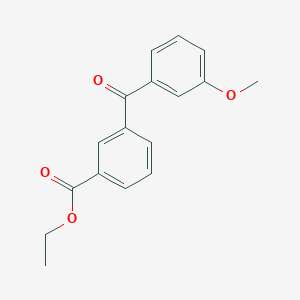

3-Carboethoxy-3'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Carboethoxy-3’-methoxybenzophenone is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol. It belongs to the class of benzophenones, which are known for their diverse applications in various fields due to their unique physical and chemical properties.

準備方法

The synthesis of 3-Carboethoxy-3’-methoxybenzophenone typically involves the esterification of 3-methoxybenzoic acid with ethanol in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction with benzoyl chloride . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .

化学反応の分析

3-Carboethoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Applications in UV Protection

Cosmetics and Personal Care Products

- Sunscreens : Due to its ability to absorb UV radiation, 3-Carboethoxy-3'-methoxybenzophenone is commonly used in sunscreen formulations. It helps protect the skin from harmful UV rays, thereby reducing the risk of skin damage and photoaging.

- Skin Care Products : The compound is also incorporated into various skin care products to enhance their protective qualities against UV exposure.

Table 1: Summary of Applications in Cosmetics

| Application Type | Functionality | Benefits |

|---|---|---|

| Sunscreens | UV absorption | Protects skin from UV damage |

| Skin Care Products | UV filtering | Reduces photoaging and skin damage |

Applications in Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound is utilized as an intermediate in the production of OLED materials. Its properties allow it to function effectively as a dopant or host material in OLED devices, contributing to enhanced light emission and efficiency.

Nanotechnology

The compound has potential applications in the development of mesoporous materials and nanoclays. Its chemical structure allows for modifications that can improve the performance of nanomaterials in various applications, including catalysis and drug delivery systems.

Case Studies

-

Sunscreen Formulation Study

A study evaluated the effectiveness of sunscreens containing this compound compared to other UV filters. Results indicated that formulations with this compound provided superior protection against UVA and UVB radiation, demonstrating its efficacy as a broad-spectrum UV filter. -

OLED Performance Evaluation

Research on OLEDs incorporating this compound showed improved luminance and color stability compared to devices using traditional materials. This highlights the compound's role in advancing OLED technology.

作用機序

The mechanism by which 3-Carboethoxy-3’-methoxybenzophenone exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways depend on the context of its use, such as in biochemical assays or as a synthetic intermediate .

類似化合物との比較

3-Carboethoxy-3’-methoxybenzophenone can be compared with other benzophenones like:

Benzophenone: A simpler structure without the methoxy and carboethoxy groups, used widely in UV filters and as a photoinitiator.

4-Hydroxybenzophenone: Contains a hydroxyl group, making it more reactive in certain chemical reactions.

3,4-Dimethoxybenzophenone: Has two methoxy groups, offering different reactivity and applications.

生物活性

3-Carboethoxy-3'-methoxybenzophenone, with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol, is a member of the benzophenone family. This compound is recognized for its diverse applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structure allows it to function as a probe in biochemical studies, facilitating investigations into enzyme interactions and metabolic pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 750633-62-6 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as a ligand, modulating the activity of these targets, which is crucial for its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds within the benzophenone class, including this compound, exhibit significant antioxidant properties. These properties are essential for neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative stress. A study highlighted the antioxidant activity of similar benzophenones, suggesting that structural modifications can enhance their efficacy against oxidative damage.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Comparative analyses with other benzophenones have shown varying degrees of antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness appears to be influenced by the specific functional groups present in the compound's structure .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of any new compound. In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects on certain cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent. The compound's mechanism likely involves apoptosis induction through the activation of pro-apoptotic pathways .

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at MDPI assessed the antioxidant capabilities of various benzophenones, including this compound. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure radical scavenging activity. Results indicated that this compound exhibited a significant reduction in free radical concentration, comparable to established antioxidants.

Case Study 2: Antimicrobial Activity

In another investigation published in PLOS ONE, researchers evaluated the antimicrobial efficacy of several benzophenones against bacterial strains. The findings revealed that this compound demonstrated notable inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

特性

IUPAC Name |

ethyl 3-(3-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTNPGDYZNLHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641473 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-62-6 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。